N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxyacetamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-17-7-13(16)14-6-11(15)10-8-18-12-5-3-2-4-9(10)12/h2-5,8,11,15H,6-7H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBSZBSRWJBJTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC(C1=CSC2=CC=CC=C21)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxyacetamide typically involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane . This method allows for the formation of the benzothiophene core structure, which is then further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of benzothiophene derivatives often involves large-scale cyclization reactions using optimized conditions to ensure high yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of these processes, making them suitable for commercial production .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxyacetamide can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, leading to the formation of alcohols or amines.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of mitogen-activated protein kinases, which play a role in cell signaling and inflammation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound is compared below with structurally related acetamides, focusing on core motifs, pharmacological activities, and physicochemical properties.
Table 1: Comparative Analysis of Key Acetamide Derivatives
Structural Differences and Implications
- Benzothiophene vs.
- Methoxyacetamide vs. Chloroacetamide : The methoxy group in the target compound improves metabolic stability compared to chloroacetamide pesticides (), which are prone to hydrolysis .
- Hydroxyethyl vs. Dimethyl-Hydroxyethyl : The absence of methyl groups in the target compound’s hydroxyethyl chain may reduce steric hindrance, facilitating binding to biological targets compared to ’s bulkier analog .
Pharmacological and Functional Insights
- Enzyme Inhibition Potential: The target compound’s benzothiophene moiety is structurally similar to indole derivatives like SPRi3 (), suggesting possible roles in enzyme inhibition (e.g., oxidoreductases) .
- Antimicrobial Activity : Analogous to ’s thiazole-acetamide, the target compound’s planar benzothiophene ring may disrupt microbial cell membranes or protein synthesis .
- Metabolic Stability: The methoxy group enhances resistance to cytochrome P450-mediated metabolism compared to unmethylated analogs (e.g., ’s phenoxyacetamides) .
Physicochemical Properties
- Solubility : The hydroxyethyl and methoxy groups mitigate the lipophilicity of the benzothiophene core, offering balanced aqueous solubility for drug delivery .
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxyacetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tables for clarity.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C12H13NO3S
- Molecular Weight : 249.30 g/mol
- CAS Number : Not specified in the sources.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antiproliferative Effects : Several studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of benzimidazole and related compounds have shown significant activity against various cancer cell lines, with IC50 values ranging from low micromolar to sub-micromolar concentrations .
- Antioxidant Activity : The presence of methoxy and hydroxy groups in the structure has been linked to enhanced antioxidant properties, which can protect cells from oxidative damage .
Case Studies and Experimental Data
-
Antiproliferative Activity :
- A study investigated various derivatives of benzothiophene and found that certain modifications led to enhanced antiproliferative effects against the MCF-7 breast cancer cell line. For example:
- Compound A: IC50 = 3.1 μM
- Compound B: IC50 = 5.3 μM
- These findings suggest that the structural features of this compound may confer similar properties .
- A study investigated various derivatives of benzothiophene and found that certain modifications led to enhanced antiproliferative effects against the MCF-7 breast cancer cell line. For example:
- Antioxidative Capacity :
Table of Biological Activities
| Biological Activity | Compound | IC50 (μM) | Reference |
|---|---|---|---|
| Antiproliferative | N-[...]-A | 3.1 | |
| Antiproliferative | N-[...]-B | 5.3 | |
| Antioxidant | Hydroxy derivative | Variable |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound likely interferes with cell cycle progression or induces apoptosis in cancer cells.
- Antioxidant Mechanism : The methoxy and hydroxyl groups may scavenge free radicals, thereby reducing oxidative stress within cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
